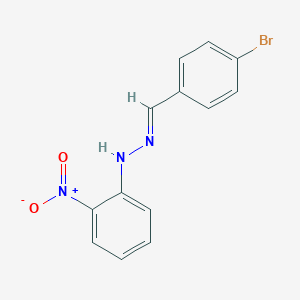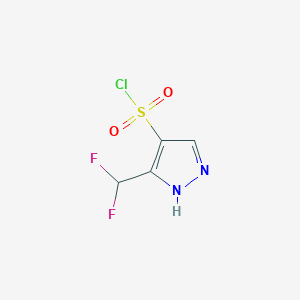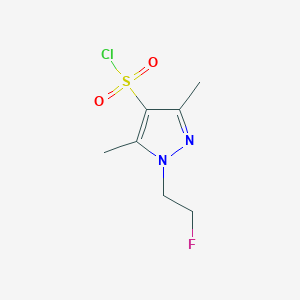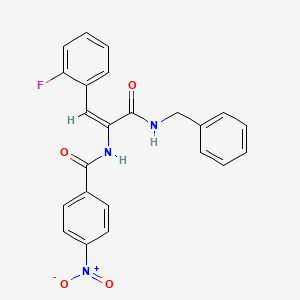
(1E)-1-(4-bromobenzylidene)-2-(2-nitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE is an organic compound that features both bromophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE typically involves the condensation of 4-bromobenzaldehyde with 2-nitrophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE: shares similarities with other hydrazine derivatives, such as:
Uniqueness
The uniqueness of (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE lies in its specific combination of bromophenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H10BrN3O2 |
|---|---|
Molecular Weight |
320.14 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-nitroaniline |
InChI |
InChI=1S/C13H10BrN3O2/c14-11-7-5-10(6-8-11)9-15-16-12-3-1-2-4-13(12)17(18)19/h1-9,16H/b15-9+ |
InChI Key |
WXUIHIYCNWAFNU-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C/C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NN=CC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-bromophenyl)acetamide](/img/structure/B11713075.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B11713080.png)
![Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate](/img/structure/B11713083.png)

![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11713099.png)

![4-chloro-N-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}aniline](/img/structure/B11713112.png)

![2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B11713131.png)
![N'-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11713133.png)

![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11713135.png)
![1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11713137.png)
![2-Chloro-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11713139.png)
